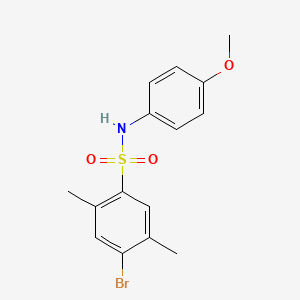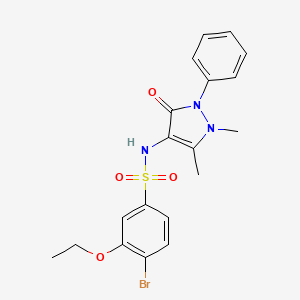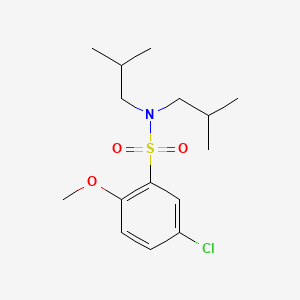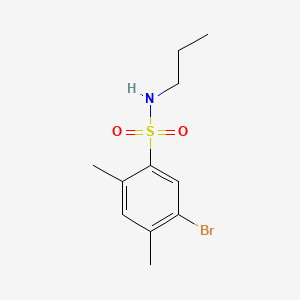
4-bromo-N-(4-methoxyphenyl)-2,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(4-methoxyphenyl)-2,5-dimethylbenzenesulfonamide, also known as Bromo-MBD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the sulfonamide class of organic compounds and is widely used in medicinal chemistry and pharmacology.
Mécanisme D'action
The mechanism of action of 4-bromo-N-(4-methoxyphenyl)-2,5-dimethylbenzenesulfonamide involves its ability to bind to enzymes and inhibit their activity. Specifically, it has been shown to bind to the active site of carbonic anhydrase, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition results in a decrease in intraocular pressure, making it a potential treatment for glaucoma.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-bromo-N-(4-methoxyphenyl)-2,5-dimethylbenzenesulfonamide in lab experiments is its high purity and stability. It can be synthesized in large quantities and is readily available for use in various assays. However, one limitation is its potential toxicity, which must be carefully monitored in experiments.
Orientations Futures
There are several potential future directions for research on 4-bromo-N-(4-methoxyphenyl)-2,5-dimethylbenzenesulfonamide. One area of interest is its potential as a treatment for glaucoma, as it has been shown to decrease intraocular pressure. Additionally, research could focus on its potential as a chemotherapeutic agent for various types of cancer. Further studies could also investigate its anti-inflammatory properties and potential applications in the treatment of inflammatory diseases. Overall, this compound has significant potential for further research and development in various fields.
Méthodes De Synthèse
The synthesis of 4-bromo-N-(4-methoxyphenyl)-2,5-dimethylbenzenesulfonamide involves the reaction of 4-bromo-2,5-dimethylbenzenesulfonyl chloride with 4-methoxyaniline in the presence of a base. The reaction results in the formation of the desired product, this compound. This synthesis method has been optimized to increase the yield and purity of the compound.
Applications De Recherche Scientifique
4-bromo-N-(4-methoxyphenyl)-2,5-dimethylbenzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit inhibitory activity against various enzymes, including carbonic anhydrase, which has implications in the treatment of glaucoma and other diseases. Additionally, this compound has been shown to have anticancer properties and has potential as a chemotherapeutic agent.
Propriétés
IUPAC Name |
4-bromo-N-(4-methoxyphenyl)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3S/c1-10-9-15(11(2)8-14(10)16)21(18,19)17-12-4-6-13(20-3)7-5-12/h4-9,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZWPPBTWDLBGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B7453928.png)

![N-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-3-oxopropyl]furan-2-carboxamide](/img/structure/B7453933.png)
![2-[4-(4-fluorophenyl)-2-methyl-1,3-thiazol-5-yl]-N-(3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B7453943.png)


![2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-N-[2-[(5-methylfuran-2-yl)methyl]pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B7453956.png)
![(2-Acetamidophenyl) 4-[4-(2-acetamidophenoxy)sulfonylphenoxy]benzenesulfonate](/img/structure/B7453972.png)
![Ethyl 4-[2-[1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carbonyl]oxyacetyl]piperazine-1-carboxylate](/img/structure/B7453979.png)
![[2-Oxo-2-[2-[[2-(3-phenylpropanoyloxy)acetyl]amino]ethylamino]ethyl] 3-phenylpropanoate](/img/structure/B7453986.png)




